N~1~-(3,4-dimethylphenyl)-beta-alaninamide hydrochloride
Overview
Description
N~1~-(3,4-dimethylphenyl)-beta-alaninamide hydrochloride is a chemical compound that belongs to the class of N-aryl-beta-alanines
Preparation Methods
Synthetic Routes and Reaction Conditions
N~1~-(3,4-dimethylphenyl)-beta-alaninamide hydrochloride can be synthesized through the reaction of 3,4-dimethylaniline with beta-alanine in the presence of a suitable catalyst. The reaction typically involves the use of acidic or basic catalysts to facilitate the formation of the amide bond . The reaction conditions may vary, but common conditions include refluxing the reactants in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of N1-(3,4-dimethylphenyl)-beta-alaninamide hydrochloride may involve large-scale batch or continuous processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product. The purification of the compound is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3,4-dimethylphenyl)-beta-alaninamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require the presence of a catalyst such as iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N~1~-(3,4-dimethylphenyl)-beta-alaninamide hydrochloride has several scientific research applications, including:
Biology: The compound can be used in the study of enzyme inhibition and receptor binding, providing insights into biological processes and potential therapeutic targets.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(3,4-dimethylphenyl)-beta-alaninamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes and functions .
Comparison with Similar Compounds
N~1~-(3,4-dimethylphenyl)-beta-alaninamide hydrochloride can be compared with other similar compounds, such as:
- N-(2,3-dimethylphenyl)-beta-alaninamide hydrochloride
- N-(3,5-dimethylphenyl)-beta-alaninamide hydrochloride
These compounds share similar structural features but differ in the position of the methyl groups on the aromatic ring. The unique positioning of the methyl groups in N1-(3,4-dimethylphenyl)-beta-alaninamide hydrochloride can influence its chemical reactivity and biological activity, making it distinct from its analogs .
Properties
IUPAC Name |
3-amino-N-(3,4-dimethylphenyl)propanamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-8-3-4-10(7-9(8)2)13-11(14)5-6-12;/h3-4,7H,5-6,12H2,1-2H3,(H,13,14);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNILXIPDZDYGPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCN)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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